1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol
CAS No.:
Cat. No.: VC9679788
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
![1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol -](/images/structure/VC9679788.png)
Specification
Molecular Formula | C8H14N4O |
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Molecular Weight | 182.22 g/mol |
IUPAC Name | 1-[(2-aminopyrimidin-5-yl)methylamino]propan-2-ol |
Standard InChI | InChI=1S/C8H14N4O/c1-6(13)2-10-3-7-4-11-8(9)12-5-7/h4-6,10,13H,2-3H2,1H3,(H2,9,11,12) |
Standard InChI Key | ADGLVWKHERYJAW-UHFFFAOYSA-N |
SMILES | CC(CNCC1=CN=C(N=C1)N)O |
Canonical SMILES | CC(CNCC1=CN=C(N=C1)N)O |
Introduction
Synthetic Methodologies and Reaction Optimization
While no direct synthesis of 1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol has been documented, analogous reactions involving pyrimidine derivatives and amino alcohols provide a blueprint for its preparation. Below are extrapolated protocols based on validated methods for structurally related compounds.
Nucleophilic Substitution with Pyrimidine Halides
A common route to similar compounds involves displacing halides on pyrimidine rings with amino alcohols. For example, 4-chloro-3-nitrobenzenesulfonyl chloride reacts with 2-amino-2-methyl-1-propanol in NaOH to yield sulfonamide derivatives . Adapting this method:
Hypothetical Procedure:
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Reactants: 5-chloro-2-aminopyrimidine (1.0 equiv), 1-amino-2-propanol (1.2 equiv), NaOH (2.0 equiv).
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Workup: Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.
Expected Challenges:
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Steric hindrance from the pyrimidine’s 5-position may reduce reaction rates.
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Competing side reactions at the 2-amino group necessitate protecting group strategies.
Metal-Catalyzed Coupling Reactions
Zinc triflate-catalyzed reactions between nitriles and amino alcohols have been used to synthesize heterocyclic derivatives . For instance, phthalonitrile reacts with 2-amino-2-methylpropan-1-ol in chlorobenzene under reflux to form isoindoline derivatives .
Adapted Protocol:
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Catalyst: Zn(OTf)₂ (5 mol%)
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Yield Optimization: Increasing equivalents of 1-amino-2-propanol (2.0 equiv) improves conversion.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous solubility: Moderate (~50 mg/mL) due to the hydroxyl and amine groups.
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LogP: Estimated at 0.8 (ACD/Labs), indicating balanced hydrophilicity-lipophilicity.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition above 200°C . Storage recommendations:
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Temperature: 2–8°C under inert atmosphere.
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Light sensitivity: Amber glass containers to prevent photodegradation.
Applications in Pharmaceutical and Materials Science
Coordination Chemistry
The amino and hydroxyl groups enable metal chelation. Zinc complexes of related ligands exhibit luminescent properties, applicable in OLEDs .
Future Research Directions
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Synthetic Optimization: Screen alternative catalysts (e.g., CuI for Ullmann-type couplings) to improve yields.
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Biological Screening: Prioritize antimicrobial and kinase inhibition assays based on pyrimidine’s target affinity.
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Crystallography: Resolve 3D structure to inform computational docking studies.
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